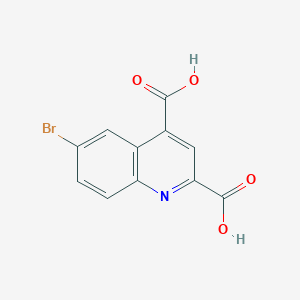
N-(2-furylmethyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-3-oxobutanamide is an organic compound that features a furan ring attached to a butanamide moiety
Mechanism of Action
Target of Action
Similar compounds such as 2-substituted benzimidazoles have been found to exhibit anticancer activity . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Mode of Action
Similar compounds like 2-amino benzoic acid derivatives have demonstrated antimicrobial activity . The effect of structural parameters such as LUMO, 3 χ v, and W on the antimicrobial activity of 2-amino benzoic acid derivatives has been noted .
Biochemical Pathways
A compound with a similar structure, n-{2-[(2-furylmethyl)thio]ethyl}-2-[(3-methoxyphenyl)thio]acetamide, is classified as a methoxybenzene , which may suggest involvement in similar biochemical pathways.
Pharmacokinetics
Furosemide, a related compound, is known to have a fast onset and short duration of action, and has been used safely and effectively in both pediatric and adult patients . On average, 70% of the oral furosemide dose is absorbed, and the drug is 97.6% bound to plasma albumins .
Result of Action
A compound with a similar structure, furan-2-ylmethanethiol, possesses a strong odor of roasted coffee and a bitter taste .
Action Environment
It is known that the action of similar compounds can be influenced by various factors, including the presence of other substances, temperature, ph, and light .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-3-oxobutanamide typically involves the reaction of 2-furylmethylamine with an appropriate acylating agent. One common method is the acylation of 2-furylmethylamine with 3-oxobutanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal byproducts. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-(2-furylmethyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-furylmethyl)-3-methoxybutanamide: Similar structure with a methoxy group instead of a carbonyl group.
N-(2-furylmethyl)-3-hydroxybutanamide: Contains a hydroxyl group instead of a carbonyl group.
N-(2-furylmethyl)-3-aminobutanamide: Features an amino group in place of the carbonyl group.
Uniqueness
N-(2-furylmethyl)-3-oxobutanamide is unique due to its specific combination of a furan ring and a carbonyl-containing butanamide moiety. This structure imparts distinct reactivity and potential applications that are not observed in its analogs. The presence of the carbonyl group allows for various chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(11)5-9(12)10-6-8-3-2-4-13-8/h2-4H,5-6H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBQQAWOWBZWAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359297 |
Source


|
| Record name | N-(2-furylmethyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392721-34-5 |
Source


|
| Record name | N-(2-furylmethyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
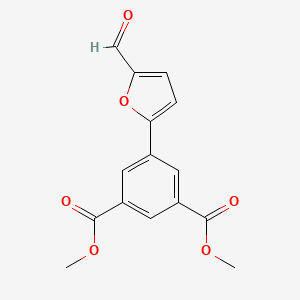
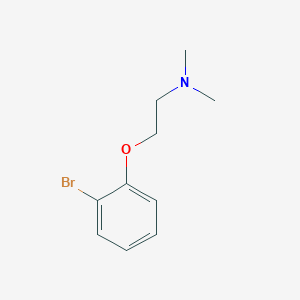
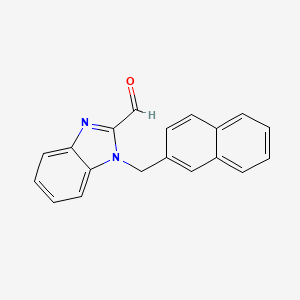
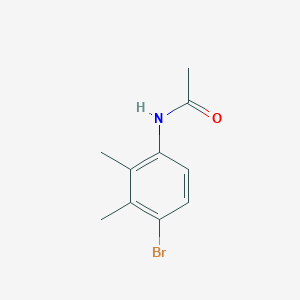

![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)
![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)
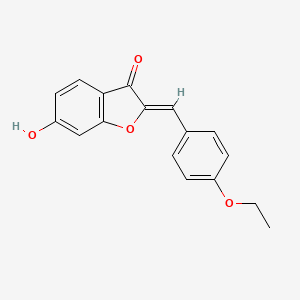
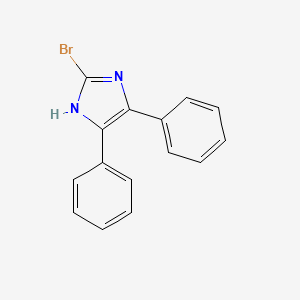
![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
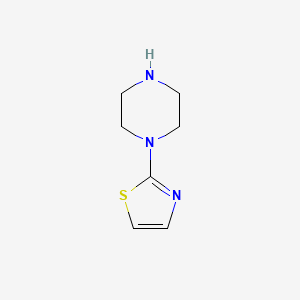
![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)
